molecular formula C16H19N5O3S B11054662 N-(7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)-4-(2-methylpropyl)benzenesulfonamide CAS No. 889947-91-5

N-(7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)-4-(2-methylpropyl)benzenesulfonamide

Cat. No.: B11054662
CAS No.: 889947-91-5
M. Wt: 361.4 g/mol
InChI Key: DHLKMLQNJSVXRZ-UHFFFAOYSA-N
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Description

N-(7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)-4-(2-methylpropyl)benzenesulfonamide is a complex organic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a triazolopyrimidine core, a hydroxy group, and a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)-4-(2-methylpropyl)benzenesulfonamide typically involves multiple stepsThe reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the reactions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)-4-(2-methylpropyl)benzenesulfonamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while nucleophilic substitution of the benzenesulfonamide moiety may result in the formation of various substituted derivatives .

Mechanism of Action

The mechanism of action of N-(7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)-4-(2-methylpropyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The triazolopyrimidine core can interact with enzymes and receptors, modulating their activity. The hydroxy group and benzenesulfonamide moiety contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazolopyrimidine derivatives, such as:

Uniqueness

N-(7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)-4-(2-methylpropyl)benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

889947-91-5

Molecular Formula

C16H19N5O3S

Molecular Weight

361.4 g/mol

IUPAC Name

N-(5-methyl-7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)-4-(2-methylpropyl)benzenesulfonamide

InChI

InChI=1S/C16H19N5O3S/c1-10(2)8-12-4-6-13(7-5-12)25(23,24)20-14-11(3)19-16-17-9-18-21(16)15(14)22/h4-7,9-10,20H,8H2,1-3H3,(H,17,18,19)

InChI Key

DHLKMLQNJSVXRZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N2C(=N1)N=CN2)NS(=O)(=O)C3=CC=C(C=C3)CC(C)C

Origin of Product

United States

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